Decarboxyl Ofloxacin

説明

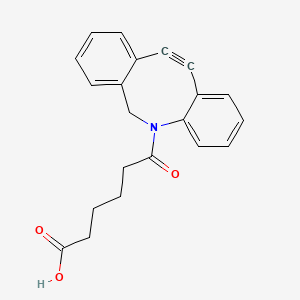

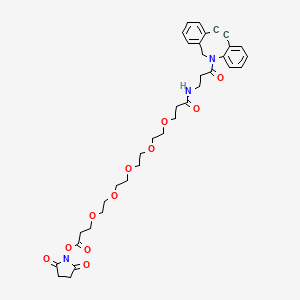

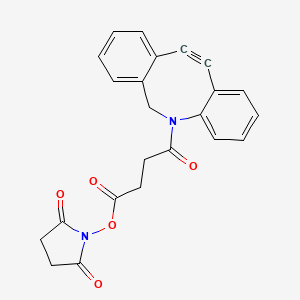

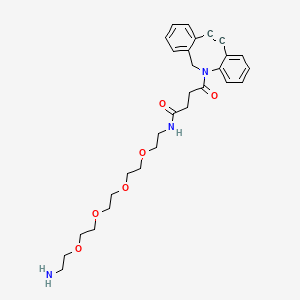

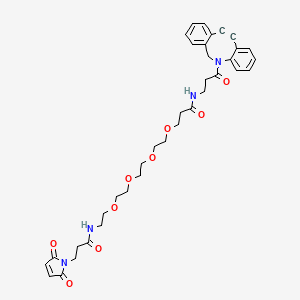

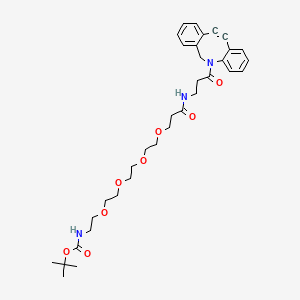

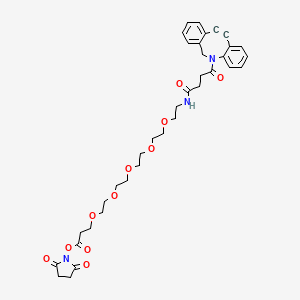

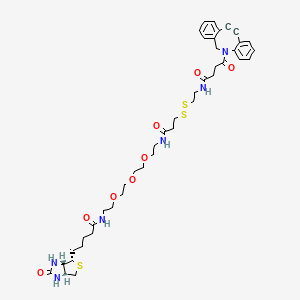

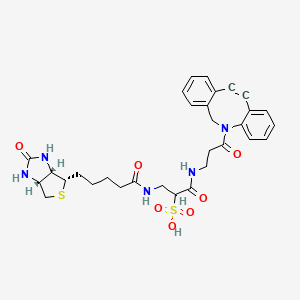

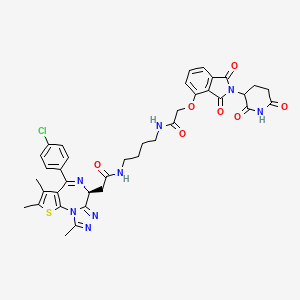

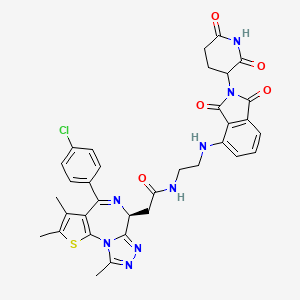

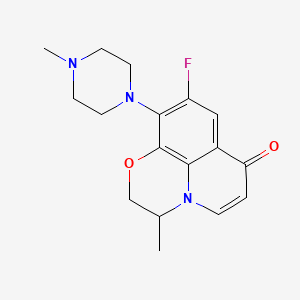

Decarboxyl Ofloxacin is a derivative of Ofloxacin, a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys) . Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2 .

Synthesis Analysis

A number of novel ofloxacin analogues were synthesized by modifying the carboxylic acid at C-6 . This modification was part of an investigation into the antimicrobial data on a structural basis .Molecular Structure Analysis

Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2, an average mass of 317.358 Da, and a monoisotopic mass of 317.153961 Da .Chemical Reactions Analysis

The oxidative degradation of Ofloxacin by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis

The polarity of Ofloxacin was studied using various methods such as SEM, XPS, FT-IR spectrometry, zeta potentiometry, and modeling calculation of molecular properties . The results showed that Ofloxacin interacts with the surface of Gr/GCE via both hydrogen bonding and coulomb electrostatic forces .科学的研究の応用

Ofloxacin, the parent compound of decarboxyl ofloxacin, is a fluoroquinolone antibiotic with a broad spectrum of activity against aerobic Gram-negative and Gram-positive bacteria. It can be administered orally as well as intravenously and is well-tolerated with minimal drug interactions (Todd & Faulds, 1991).

The degradation of ofloxacin in aqueous solutions by Fenton oxidation process involves decarboxylation at the quinolone moiety, which can affect its antibacterial potential. This process provides insights into the reduction of antibacterial potency due to structural changes (Pi, Feng, Song, & Sun, 2014).

Chemiluminescence methods for determining ofloxacin concentrations involve reactions that may be relevant to understanding the behavior of decarboxyl ofloxacin under similar conditions (Francis & Adcock, 2005).

The synthesis, characterization, and biological activity of carboxamide derivatives of ofloxacin, which involves modification of the C3 position of ofloxacin (akin to decarboxylation), show diverse antimicrobial profiles. This indicates that structural changes can significantly impact the antimicrobial activity of ofloxacin derivatives (Arayne, Sultana, Haroon, Zuberi, & Rizvi, 2010).

The intrapocket chemotherapy using a controlled-release insert containing ofloxacin in adult periodontitis suggests that localized delivery of ofloxacin derivatives like decarboxyl ofloxacin could be effective in treating specific infections (Yamagami, Takamori, Sakamoto, & Okada, 1992).

Safety And Hazards

When handling Decarboxyl Ofloxacin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347579 | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarboxyl Ofloxacin | |

CAS RN |

123155-82-8 | |

| Record name | Decarboxyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。